molecular formula C6H5FO2S B13190271 3-Fluorobenzene-1-sulfinic acid

3-Fluorobenzene-1-sulfinic acid

Cat. No.: B13190271
M. Wt: 160.17 g/mol
InChI Key: SEFXPGUSSHQBKV-UHFFFAOYSA-N
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Description

3-Fluorobenzene-1-sulfinic acid: is an organic compound with the molecular formula C6H5FO2S. It is a derivative of benzenesulfinic acid where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzene-1-sulfinic acid typically involves the sulfonation of fluorobenzene derivatives. One common method is the reaction of 3-fluorobenzenesulfonyl chloride with a reducing agent such as sodium sulfite or sodium bisulfite under controlled conditions. The reaction proceeds as follows:

3-Fluorobenzenesulfonyl chloride+Na2SO33-Fluorobenzene-1-sulfinic acid+NaCl\text{3-Fluorobenzenesulfonyl chloride} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound} + \text{NaCl} 3-Fluorobenzenesulfonyl chloride+Na2​SO3​→3-Fluorobenzene-1-sulfinic acid+NaCl

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluorobenzenesulfonic acid.

    Reduction: Reduction reactions can convert it to 3-fluorobenzenethiol.

    Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: 3-Fluorobenzenesulfonic acid.

    Reduction: 3-Fluorobenzenethiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Fluorobenzene-1-sulfinic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions involving sulfinic acid groups.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Fluorobenzene-1-sulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can participate in redox reactions, forming sulfonic acids or thiols. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

    Benzenesulfinic acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    3-Chlorobenzene-1-sulfinic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-Bromobenzene-1-sulfinic acid: Contains a bromine atom, which affects its chemical properties and uses.

Uniqueness: 3-Fluorobenzene-1-sulfinic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable compound for specific applications where other sulfinic acids may not be as effective.

Properties

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

IUPAC Name

3-fluorobenzenesulfinic acid

InChI

InChI=1S/C6H5FO2S/c7-5-2-1-3-6(4-5)10(8)9/h1-4H,(H,8,9)

InChI Key

SEFXPGUSSHQBKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)O)F

Origin of Product

United States

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